A Comprehensive Technical Guide to the Physical Properties of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
A Comprehensive Technical Guide to the Physical Properties of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a thorough examination of the core physical properties of 3,3,4,4,5,5,5-heptafluoropentan-1-ol (CAS No. 755-40-8). This fluorinated alcohol is a compound of increasing interest in various scientific fields, including materials science and as a solvent in drug development, owing to its unique combination of hydrophobic and hydrophilic characteristics. Understanding its physical properties is paramount for its effective application and for the design of novel experimental systems.
This guide is structured to provide not just a list of properties, but also the scientific context and experimental considerations for their determination, reflecting a commitment to scientific integrity and practical utility.
Molecular and Core Physical Characteristics
3,3,4,4,5,5,5-Heptafluoropentan-1-ol, with the molecular formula C₅H₅F₇O, possesses a unique structure that dictates its physical behavior.[1][2][3][4] The presence of a significant fluorinated alkyl chain imparts properties distinct from its non-fluorinated analog, pentan-1-ol.
A summary of its fundamental physical properties is presented in Table 1. The causality behind these values lies in the strong electronegativity of the fluorine atoms, which significantly influences intermolecular forces.
| Property | Value | Source(s) |
| Molecular Weight | 214.08 g/mol | [1][2][3][4] |
| Density | Approximately 1.5 g/cm³ | [1] |
| Boiling Point | 84.1 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 4.7 ± 25.9 °C | [1] |
| Refractive Index | Approximately 1.304 - 1.3151 | [5] |
| Physical Form | Liquid at standard temperature and pressure |
Expert Insight: The high density compared to non-fluorinated alcohols is a direct consequence of the greater mass of fluorine atoms relative to hydrogen atoms. The boiling point is a balance between the increased molecular weight and the reduced van der Waals interactions characteristic of fluorinated compounds.
Thermodynamic Properties
Melting Point
The melting point for 3,3,4,4,5,5,5-heptafluoropentan-1-ol is not typically reported in standard chemical databases, with many sources listing it as "N/A".[1] This indicates that the compound is a liquid at and below standard room temperature, and its freezing point has not been experimentally determined or is not a commonly measured specification.
Vapor Pressure
Experimental Protocol: Determination of Vapor Pressure
The following is a generalized, self-validating protocol for determining the vapor pressure of a volatile liquid like 3,3,4,4,5,5,5-heptafluoropentan-1-ol, based on established methods.[6][7][8][9]
Objective: To measure the vapor pressure of 3,3,4,4,5,5,5-heptafluoropentan-1-ol at various temperatures.
Materials:
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3,3,4,4,5,5,5-Heptafluoropentan-1-ol, high purity
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Gas-tight syringe
-
Sealed Erlenmeyer flask with a pressure sensor and temperature probe inlet
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Pressure sensor and temperature probe
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Data acquisition interface and software
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Water baths at controlled temperatures
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Magnetic stirrer and stir bar
Methodology:
-
System Setup:
-
Place a known volume of air in the sealed Erlenmeyer flask.
-
Insert the pressure sensor and temperature probe, ensuring a gas-tight seal.
-
Place the flask in a water bath set to the initial desired temperature and allow the system to equilibrate.
-
-
Data Collection (Air Pressure):
-
Record the initial pressure (P_air) and temperature (T_initial) of the air in the flask.
-
-
Introduction of the Analyte:
-
Inject a small, known volume of 3,3,4,4,5,5,5-heptafluoropentan-1-ol into the sealed flask using the gas-tight syringe.
-
Ensure the liquid does not come into direct contact with the sensors.
-
-
Equilibration and Measurement:
-
Allow the system to reach equilibrium, where the rate of evaporation equals the rate of condensation. This is indicated by a stable pressure reading.
-
Record the total pressure (P_total) and the temperature (T_final).
-
-
Vapor Pressure Calculation:
-
The vapor pressure of the alcohol (P_vapor) is calculated by subtracting the partial pressure of the air at the final temperature from the total pressure.
-
P_vapor = P_total - P_air_final
-
The final air pressure (P_air_final) can be calculated using the ideal gas law, correcting for the change in temperature from T_initial to T_final.
-
-
Temperature Variation:
-
Repeat steps 4 and 5 at different water bath temperatures to obtain a vapor pressure curve.
-
Trustworthiness: This protocol is self-validating as the relationship between the natural logarithm of the vapor pressure and the inverse of the absolute temperature should yield a linear plot (the Clausius-Clapeyron equation), confirming the quality of the measurements.
Solubility Characteristics
The solubility of 3,3,4,4,5,5,5-heptafluoropentan-1-ol is governed by the "like dissolves like" principle, but with the added complexity of its fluorinated segment.[10]
-
In Water: The presence of the hydroxyl (-OH) group allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the large, hydrophobic heptafluoropentyl group is expected to significantly limit this solubility.
-
In Organic Solvents: It is anticipated to be miscible with a range of common organic solvents, particularly polar aprotic solvents and other alcohols.[11] Its miscibility with nonpolar solvents may be more limited due to the polarity of the hydroxyl group.
A logical workflow for assessing solubility is presented below.
Caption: A workflow for determining the solubility of 3,3,4,4,5,5,5-heptafluoropentan-1-ol.
Spectroscopic Properties
Spectroscopic data is essential for the identification and characterization of 3,3,4,4,5,5,5-heptafluoropentan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the carbon atoms of the pentanol backbone. The chemical shifts and splitting patterns will be influenced by the adjacent fluorine atoms and the hydroxyl group. Protons closer to the highly electronegative fluorine atoms will be shifted downfield.
-
¹³C NMR: The carbon NMR will provide information on the carbon skeleton. The carbons bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum will show signals for the different fluorine environments within the heptafluoropentyl group, with chemical shifts and coupling constants providing detailed structural information.
Infrared (IR) Spectroscopy
The IR spectrum of 3,3,4,4,5,5,5-heptafluoropentan-1-ol is expected to display characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
-
C-H stretching bands around 2850-3000 cm⁻¹.
-
Strong C-F stretching bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Safety and Handling
3,3,4,4,5,5,5-Heptafluoropentan-1-ol is a chemical that requires careful handling. Based on available safety data, it is classified as a flammable liquid and may cause skin and respiratory irritation.[12]
Hazard Statements:
-
H315: Causes skin irritation.[12]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
Conclusion
This technical guide has provided a detailed overview of the known physical properties of 3,3,4,4,5,5,5-heptafluoropentan-1-ol. The interplay of its fluorinated alkyl chain and terminal hydroxyl group results in a unique set of characteristics that are of significant interest to the scientific community. While key data points have been summarized, this guide also highlights areas where further experimental investigation, particularly concerning its melting point, vapor pressure, and comprehensive solubility profile, would be beneficial for its broader application. The provided experimental frameworks offer a starting point for researchers to further elucidate the physical nature of this intriguing molecule.
References
-
Experiment 6: Vapor Pressure of Liquids. (n.d.). Bellevue College. Retrieved from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Determination of melting and boiling points. (n.d.). Retrieved from [Link]
-
Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
-
(PDF) Vapor Pressures Measurements and Predictions for Alcohol-Gasoline Blends. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Vapor Pressure Lab: Ethanol & Solutions Experiment. (n.d.). Studylib. Retrieved from [Link]
-
Vapor Pressure of Liquids Lab - Chem. 101. (2020, November 23). YouTube. Retrieved from [Link]
-
3,3,4,4,5,5,5-Heptafluoro-1-pentanol | CAS#:755-40-8. (2025, September 7). Chemsrc. Retrieved from [Link]
-
Chemical Properties of 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- (CAS 355-80-6). (n.d.). Cheméo. Retrieved from [Link]
-
3,3,4,4,5,5,5-HEPTAFLUORO-2-HYDROXYPENTANENITRILE. (n.d.). SpectraBase. Retrieved from [Link]
-
2,3,3,4,4,5,5-Heptafluoro-1-pentene | C5H3F7 | CID 13750142. (n.d.). PubChem. Retrieved from [Link]
-
3,3,4,4,5,5,5-Heptafluoropentanoic acid | C5H3F7O2 | CID 21715971. (n.d.). PubChem. Retrieved from [Link]
-
3,3,4,4,5,5,5-HEPTAFLUOROPENTYNE | CAS#:80337-25-3. (2025, August 28). Chemsrc. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]
-
Stacked 1 H NMR spectra of 1-fluoropentane, 1-chloropentane,... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. 3,3,4,4,5,5,5-Heptafluoro-1-pentanol | CAS#:755-40-8 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. 3,3,4,4,5,5,5-HEPTAFLUOROPENTAN-1-OL | 755-40-8 [amp.chemicalbook.com]
- 6. education.ti.com [education.ti.com]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. studylib.net [studylib.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. echemi.com [echemi.com]
